molecular formula C24H23FN4O2 B2962405 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide CAS No. 1207058-20-5

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide

Cat. No. B2962405
CAS RN: 1207058-20-5
M. Wt: 418.472
InChI Key: DOYCXWZOXSXWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A study reported the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, highlighting the antimicrobial potential of quinolone derivatives. This research suggests that structural modifications in quinolones can lead to compounds with significant antibacterial and antifungal properties (N. Patel & S. D. Patel, 2010).

Insecticidal Activity

  • Pyridine derivatives, including those related to the quinolone structure, have been synthesized and evaluated for their toxicity against the cowpea aphid, showcasing the insecticidal capabilities of such compounds. This indicates that quinolone derivatives might have utility in pest control applications (E. A. Bakhite et al., 2014).

Crystal Structure Analysis

  • Research on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, provides insights into the molecular configuration and interactions of quinolone derivatives. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their further application in drug design (N. Ullah & M. Altaf, 2014).

Fluorescent Ligands for Receptor Studies

  • The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, based on 1-arylpiperazine structure, demonstrate the application of quinolone derivatives in biochemical research, particularly in the visualization of receptor expression in living cells. This highlights the role of quinolone derivatives in the development of diagnostic and research tools (E. Lacivita et al., 2009).

properties

IUPAC Name

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-15-11-18(3-5-21(15)25)28-24(30)16-7-9-29(10-8-16)23-17(13-26)14-27-22-6-4-19(31-2)12-20(22)23/h3-6,11-12,14,16H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYCXWZOXSXWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide

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